methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate
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Overview
Description
METHYL 3-METHYL-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PENTANOATE is a complex organic compound that features a tetrazole ring, a phenyl group, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-METHYL-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PENTANOATE typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The phenyl group is then introduced via a substitution reaction, followed by the addition of the formamido group through a formylation reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-METHYL-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PENTANOATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: The formamido group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield various oxidized tetrazole derivatives, while reduction of the formamido group results in the corresponding amine.
Scientific Research Applications
METHYL 3-METHYL-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PENTANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which METHYL 3-METHYL-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PENTANOATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interact with biological targets effectively.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Another heterocyclic compound with similar applications in medicinal chemistry and materials science.
Imidazole: Known for its broad range of chemical and biological properties, including use in drug development.
Indole: A significant heterocyclic system in natural products and drugs, with various biological activities.
Uniqueness
METHYL 3-METHYL-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}PENTANOATE is unique due to its combination of a tetrazole ring, phenyl group, and formamido group, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H19N5O3 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
methyl (2S,3R)-3-methyl-2-[[3-(tetrazol-1-yl)benzoyl]amino]pentanoate |
InChI |
InChI=1S/C15H19N5O3/c1-4-10(2)13(15(22)23-3)17-14(21)11-6-5-7-12(8-11)20-9-16-18-19-20/h5-10,13H,4H2,1-3H3,(H,17,21)/t10-,13+/m1/s1 |
InChI Key |
LOQGOIGAFGNWAC-MFKMUULPSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Origin of Product |
United States |
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